

Application Notes and Protocols: Zinc Carbonate as a Flame Retardant in Polymers

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Compound of Interest

Compound Name: Zinc Carbonate

Cat. No.: B1246572

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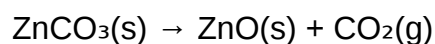
Introduction

Zinc carbonate (ZnCO_3) is an inorganic compound that serves as an effective flame retardant in various polymer systems. It is often considered a more environmentally friendly alternative to halogenated flame retardants and antimony compounds. Its flame retardant properties are attributed to its endothermic decomposition, the release of non-flammable carbon dioxide, and its ability to promote the formation of a protective char layer during combustion. These actions work synergistically to reduce the heat release rate, suppress smoke, and increase the limiting oxygen index (LOI) of the polymer composite. This document provides detailed application notes, experimental protocols, and data on the use of **zinc carbonate** as a flame retardant in polymers.

Mechanism of Action

The flame retardant mechanism of **zinc carbonate** in polymers is a multi-step process that occurs in both the condensed and gas phases.

- **Endothermic Decomposition:** When exposed to the heat of a fire, **zinc carbonate** undergoes an endothermic decomposition, absorbing heat from the polymer and slowing down the rate of temperature increase. This decomposition typically begins around 150°C and becomes significant above 200°C .^{[1][2][3]} The decomposition reaction is as follows:



- **Gas Phase Dilution:** The decomposition releases carbon dioxide (CO₂), a non-combustible gas. This gas dilutes the flammable volatile gases produced by the polymer's pyrolysis in the gas phase, reducing their concentration below the lower flammability limit and thereby inhibiting combustion.
- **Condensed Phase Char Formation:** The solid residue of the decomposition, zinc oxide (ZnO), remains in the condensed phase (the polymer melt). Zinc oxide can act as a char promoter, catalyzing cross-linking reactions in the polymer backbone.^[4] This leads to the formation of a stable, insulating char layer on the surface of the polymer.^[5] This char layer acts as a physical barrier, limiting the transfer of heat to the underlying polymer and slowing the diffusion of flammable volatiles to the combustion zone.

Data Presentation

The following tables summarize the quantitative data on the flame retardant performance of zinc compounds in various polymers. It is important to note that **zinc carbonate** is often used in conjunction with other flame retardants to achieve synergistic effects.

Polymer	Flame Retardant System (phr) ¹	LOI (%) ²	UL-94 Rating ³	Peak Heat Release Rate (pHRR) (kW/m ²)	Total Heat Release (THR) (MJ/m ²)	Reference(s)
Flexible PVC	Control (No FR)	~24-26	Not Rated	-	-	
Flexible PVC	Zinc Borate (5) + Magnesium Carbonate (5)	30.2	V-0	Reduced	Reduced	
Polypropylene (PP)	Control (No FR)	~18-20	Not Rated	~1900	-	
Polypropylene (PP)	Intumescent FR (IFR) + 4ZnO·B ₂ O ₃ ·H ₂ O whisker	31.1	V-0	Reduced by 33.1% vs IFR alone	Reduced by 33.8% vs IFR alone	
Ethylene Vinyl Acetate (EVA)	Control (No FR)	~18-19	Not Rated	-	-	
Ethylene Vinyl Acetate (EVA)	Ammonium Polyphosphate (APP) (20) + Calcium Carbonate (20)	~25-27	-	-	-	

¹ phr: parts per hundred rubber/resin ² LOI: Limiting Oxygen Index, the minimum percentage of oxygen that will just support flaming combustion. ³ UL-94: A vertical burn test to assess the self-extinguishing properties of plastics.

Experimental Protocols

Preparation of Polymer-Zinc Carbonate Composites

This protocol describes a general method for incorporating **zinc carbonate** into a polymer matrix using a twin-screw extruder.

Materials and Equipment:

- Polymer resin (e.g., PVC, PP, EVA)
- **Zinc carbonate** powder
- Other additives (e.g., plasticizers, stabilizers, synergists)
- Twin-screw extruder with a suitable screw configuration for compounding
- Pelletizer
- Injection molding machine or compression molder for sample preparation
- Drying oven

Procedure:

- Drying: Dry the polymer resin and **zinc carbonate** powder in an oven at a temperature appropriate for the specific polymer to remove any absorbed moisture.
- Premixing: Pre-mix the dried polymer resin, **zinc carbonate**, and any other additives in the desired weight ratios in a high-speed mixer or by tumble blending.
- Extrusion:
 - Set the temperature profile of the twin-screw extruder according to the processing requirements of the polymer.

- Feed the premixed material into the extruder hopper at a constant rate.
- The molten polymer and **zinc carbonate** are mixed and dispersed by the rotating screws.
- The extrudate is passed through a die to form strands.
- Pelletizing: Cool the polymer strands in a water bath and feed them into a pelletizer to produce composite pellets.
- Drying: Dry the pellets to remove surface moisture.
- Sample Preparation:
 - Injection Molding: Use an injection molding machine to produce test specimens of the required dimensions for flammability testing (e.g., for LOI, UL-94, and cone calorimetry).
 - Compression Molding: Alternatively, use a compression molder to prepare flat sheets from which test specimens can be cut.

Flammability Testing

The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Equipment:

- LOI apparatus with a heat-resistant glass chimney
- Specimen holder
- Oxygen and nitrogen gas cylinders with flow meters
- Ignition source (e.g., propane torch)

Procedure:

- Specimen Preparation: Prepare specimens of the specified dimensions (typically 80-150 mm long, 10 mm wide, and 4 mm thick for self-supporting plastics).

- Test Setup:
 - Place the specimen vertically in the holder inside the glass chimney.
 - Introduce a mixture of oxygen and nitrogen into the bottom of the chimney at a specified flow rate.
- Ignition: Ignite the top edge of the specimen with the ignition source.
- Observation: Observe the combustion behavior of the specimen.
- Oxygen Concentration Adjustment:
 - If the flame extinguishes, increase the oxygen concentration and repeat the test with a new specimen.
 - If the specimen burns readily, decrease the oxygen concentration and repeat the test with a new specimen.
- Determination of LOI: The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains combustion for a specified period or burns to a specified extent.

This test assesses the self-extinguishing characteristics of a plastic material.

Equipment:

- Test chamber, free from drafts
- Specimen holder to clamp the specimen vertically
- Burner with a specified orifice, fueled by methane gas
- Timing device
- Surgical cotton

Procedure:

- Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm long, 13 mm wide, and of a specified thickness).
- Conditioning: Condition the specimens as per the standard (e.g., at 23°C and 50% relative humidity for 48 hours).
- Test Setup:
 - Clamp the specimen vertically from its top end.
 - Place a layer of dry surgical cotton on a horizontal surface 300 mm below the lower end of the specimen.
- Flame Application:
 - Apply a 20 mm high blue flame to the bottom edge of the specimen for 10 seconds.
 - Remove the flame and record the afterflame time (t_1).
 - As soon as the flaming ceases, immediately reapply the flame for another 10 seconds.
 - Remove the flame and record the second afterflame time (t_2) and the afterglow time (t_3).
- Observation: Note whether any flaming drips ignite the cotton below.
- Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite the cotton, according to the criteria in the UL-94 standard.

The cone calorimeter is a versatile instrument for studying the fire behavior of materials. It measures parameters such as the heat release rate (HRR), time to ignition (TTI), mass loss rate, and smoke production.

Equipment:

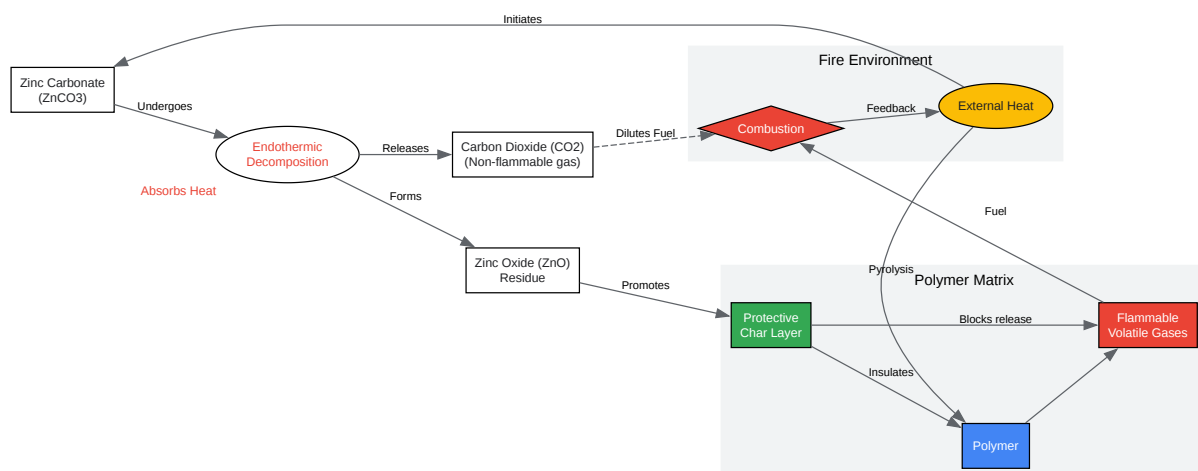
- Cone calorimeter, consisting of a conical radiant heater, a load cell for measuring mass loss, an ignition system, and an exhaust gas analysis system.

- Specimen holder

Procedure:

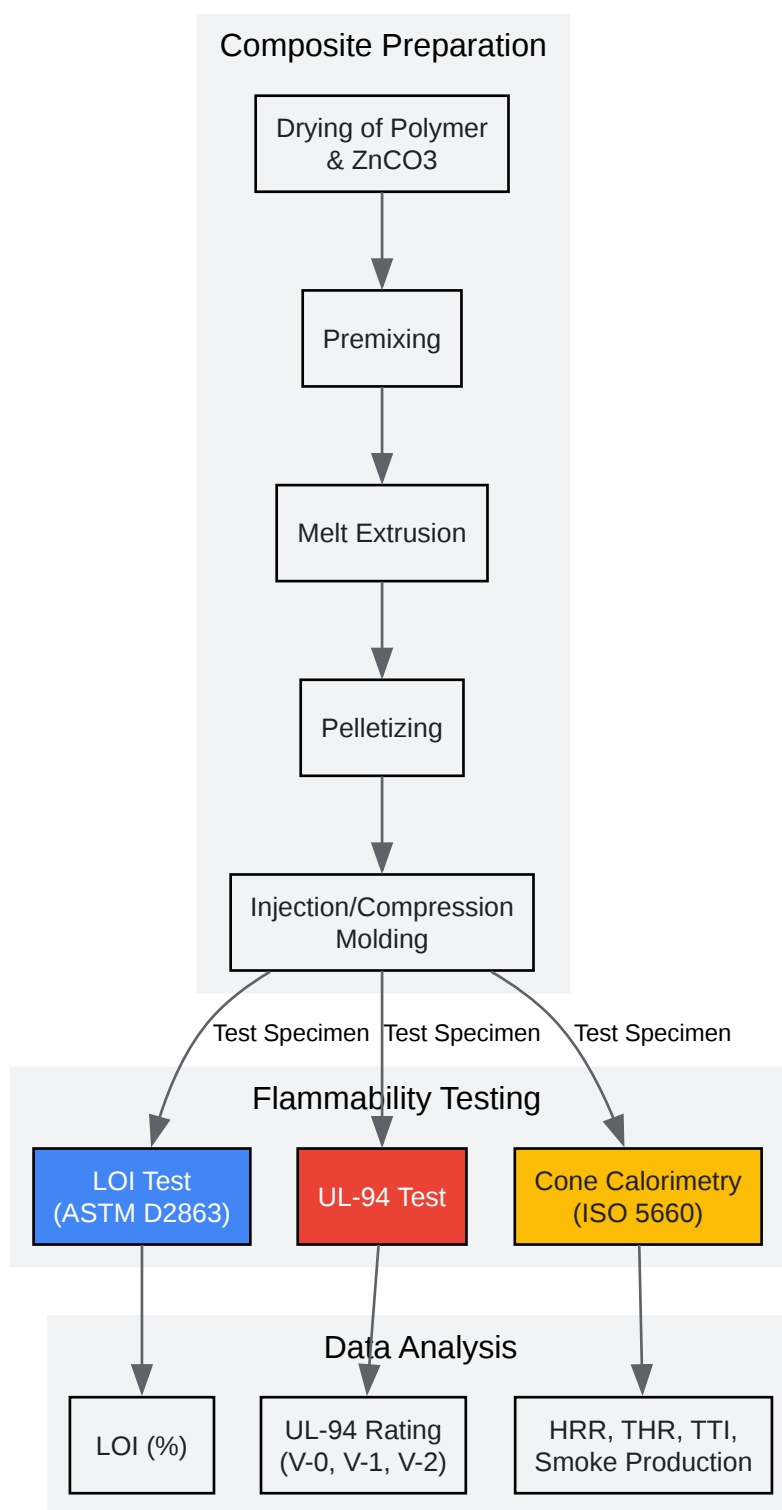
- Specimen Preparation: Prepare square specimens (typically 100 mm x 100 mm and up to 50 mm thick).
- Test Setup:
 - Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.
 - Position the specimen on the load cell below the conical heater.
- Testing:
 - Expose the specimen to a predetermined level of constant heat flux (e.g., 35 or 50 kW/m²).
 - A spark igniter is positioned above the specimen to ignite the pyrolysis gases.
 - The instrument continuously measures the mass of the specimen, the oxygen concentration in the exhaust gas, and the smoke density.
- Data Analysis: From the measured data, the instrument's software calculates:
 - Time to Ignition (TTI): The time at which sustained flaming begins.
 - Heat Release Rate (HRR): The rate at which heat is produced during combustion, with the peak HRR (pHRR) being a key indicator of fire intensity.
 - Total Heat Released (THR): The total amount of heat generated throughout the test.
 - Effective Heat of Combustion (EHC): The heat released per unit mass of the specimen.
 - Smoke Production Rate (SPR) and Total Smoke Production (TSP).

Visualizations



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Caption: Flame retardant mechanism of **zinc carbonate** in polymers.



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Caption: Experimental workflow for evaluating **zinc carbonate** as a flame retardant.

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